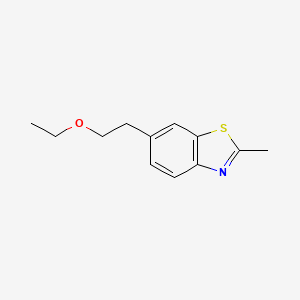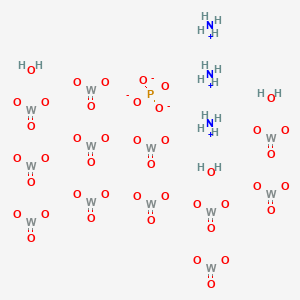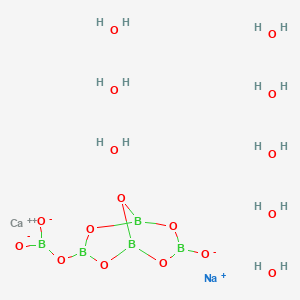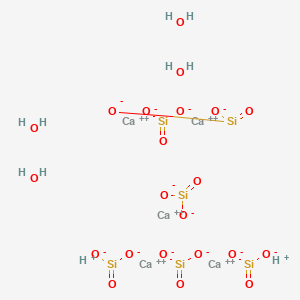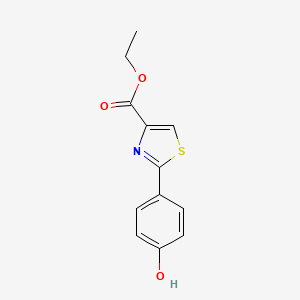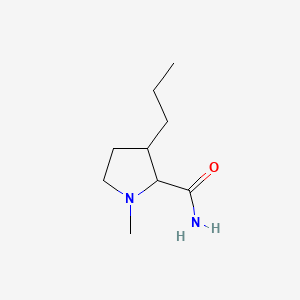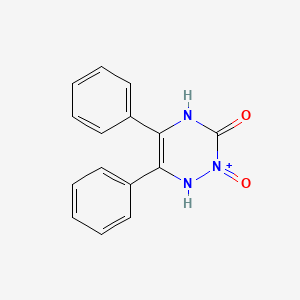
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, to form the triazine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted triazines.
Aplicaciones Científicas De Investigación
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with different chemical properties and applications.
2,4,6-Triphenyl-1,3,5-triazine: A triazine derivative with three phenyl groups, which may exhibit different reactivity and applications.
6-Phenyl-1,2,4-triazin-3(4H)-one: A related compound with one phenyl group, offering a basis for comparison in terms of reactivity and properties.
Uniqueness
2-Oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one is unique due to the presence of two phenyl groups, which can significantly influence its chemical behavior and potential applications. This structural feature distinguishes it from other triazine derivatives and contributes to its versatility in various scientific and industrial contexts.
Propiedades
Número CAS |
13162-99-7 |
|---|---|
Fórmula molecular |
C15H12N3O2+ |
Peso molecular |
266.28 |
Nombre IUPAC |
2-oxo-5,6-diphenyl-1,4-dihydro-1,2,4-triazin-2-ium-3-one |
InChI |
InChI=1S/C15H11N3O2/c19-15-16-13(11-7-3-1-4-8-11)14(17-18(15)20)12-9-5-2-6-10-12/h1-10H,(H-,16,17,19,20)/p+1 |
Clave InChI |
QQWJIDXCDZWSRD-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C2=C(N[N+](=O)C(=O)N2)C3=CC=CC=C3 |
Sinónimos |
5,6-Diphenyl-1,2,4-triazin-3(4H)-one 2-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



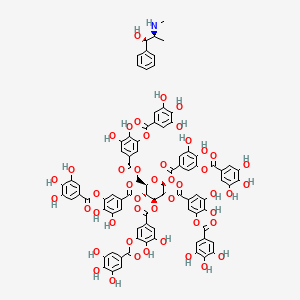
![8-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576455.png)

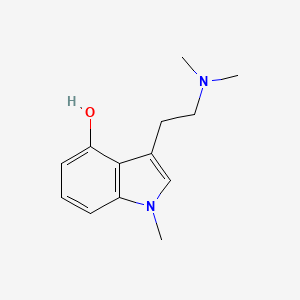
![[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate](/img/structure/B576458.png)
